

# Application Notes and Protocols: The Role of rhEGF in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Three-dimensional (3D) skin equivalent models have emerged as invaluable tools in dermatological research, toxicology screening, and the development of novel therapeutics. These models, which mimic the complex architecture and physiological responses of human skin, offer a more relevant platform than traditional 2D cell cultures. Recombinant human Epidermal Growth Factor (rhEGF) is a key signaling molecule that regulates the growth, proliferation, and differentiation of keratinocytes, the primary cell type in the epidermis.[1][2] Its application in 3D skin models can significantly influence the development and characteristics of the engineered tissue, making it a crucial component for creating more physiologically accurate skin equivalents. This document provides detailed application notes and protocols for the utilization of rhEGF in 3D skin equivalent models.

## Data Summary: Effects of rhEGF on 3D Skin Equivalents

The following tables summarize the quantitative effects of rhEGF on key parameters in 3D skin equivalent models as reported in the literature.

Table 1: Effect of rhEGF on Keratinocyte Proliferation and Differentiation



| Parameter                      | rhEGF<br>Concentration | Observation                                                                                                        | Reference |
|--------------------------------|------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Ki-67 Expression               | 10 ng/mL               | Increased expression compared to untreated controls, indicating enhanced proliferation.                            | [1]       |
| Filaggrin Expression           | 10 ng/mL               | Increased expression, suggesting promotion of terminal differentiation.                                            | [1]       |
| Keratin 10 (K10)<br>Expression | Not specified          | KGF, another growth factor, was shown to delay K10 expression, suggesting a complex regulation of differentiation. | [3]       |
| Epidermal Thickness            | Not specified          | KGF induced hyperthickening of the epidermis.                                                                      | [3]       |

Table 2: Effect of rhEGF on Fibroblast Function in 3D Models



| Parameter                       | rhEGF<br>Concentration | Observation                                                                           | Reference |
|---------------------------------|------------------------|---------------------------------------------------------------------------------------|-----------|
| Fibroblast Migration            | Not specified          | Enhanced migration of aged fibroblasts in a 3D collagen matrix.                       | [4]       |
| Fibroblast Contractility        | Not specified          | Restored contractility of aged fibroblasts to levels comparable to young fibroblasts. | [4]       |
| Cell Proliferation (2D culture) | 80 μg/L                | Significantly<br>stimulated fibroblast<br>proliferation.                              | [5]       |

## Signaling Pathways of rhEGF in Keratinocytes

rhEGF exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR) on the surface of keratinocytes. This binding triggers a cascade of intracellular signaling pathways that ultimately regulate cellular processes such as proliferation, differentiation, and migration.



Click to download full resolution via product page



rhEGF signaling cascade in keratinocytes.

## **Experimental Protocols**

# Protocol 1: Construction of a Full-Thickness 3D Skin Equivalent Model

This protocol describes the fabrication of a 3D skin equivalent model composed of a dermal layer containing fibroblasts and an epidermal layer of keratinocytes.

#### Materials:

- Human dermal fibroblasts
- Human epidermal keratinocytes
- Fibroblast growth medium (e.g., DMEM with 10% FBS)
- Keratinocyte growth medium (e.g., KGM-Gold)
- · Rat tail collagen type I
- 10x Phosphate Buffered Saline (PBS)
- 1N NaOH
- Cell culture inserts (e.g., 12-well format)
- Sterile cell culture plates

#### Procedure:

- Dermal Equivalent Preparation:
  - Culture human dermal fibroblasts to 80-90% confluency.
  - On ice, mix rat tail collagen type I, 10x PBS, and sterile water. Adjust the pH to 7.2-7.4 with 1N NaOH.



- Harvest fibroblasts and resuspend them in fibroblast growth medium.
- $\circ$  Mix the fibroblast suspension with the neutralized collagen solution to a final concentration of 2.5 x 10<sup>4</sup> to 1.0 x 10<sup>5</sup> cells/mL.
- Dispense 1.5 mL of the collagen-fibroblast mixture into each cell culture insert.
- Incubate at 37°C, 5% CO2 for 1-2 hours to allow for collagen polymerization.
- Add fibroblast growth medium to the bottom of the well and inside the insert.
- Culture for 5-7 days, changing the medium every 2-3 days, until the dermal equivalent contracts.
- Epidermal Layer Seeding:
  - Culture human epidermal keratinocytes to 70-80% confluency.
  - Harvest keratinocytes and resuspend them in keratinocyte growth medium.
  - Aspirate the medium from the surface of the dermal equivalent.
  - $\circ$  Seed keratinocytes onto the surface of the dermal equivalent at a density of 2.5 x 10<sup>5</sup> to 5.0 x 10<sup>5</sup> cells/insert.
  - Incubate for 2 hours at 37°C, 5% CO2 to allow for cell attachment.
  - Add keratinocyte growth medium to the well and the insert.
  - Culture submerged for 2-4 days.
- Air-Liquid Interface Culture:
  - Aspirate the medium from inside the insert to expose the epidermal layer to air.
  - Add fresh keratinocyte growth medium to the well, ensuring the medium level is at the base of the dermal equivalent.



 Culture at the air-liquid interface for 10-14 days to allow for epidermal stratification and differentiation. Change the medium every 2-3 days.



Click to download full resolution via product page

Workflow for 3D skin equivalent construction.

# Protocol 2: Application of rhEGF to the 3D Skin Equivalent Model



This protocol outlines the procedure for treating the 3D skin equivalent with rhEGF to study its effects on tissue development and function.

#### Materials:

- Mature 3D skin equivalent model (from Protocol 1)
- Recombinant human Epidermal Growth Factor (rhEGF)
- Keratinocyte growth medium (basal medium without EGF)
- Sterile PBS

#### Procedure:

- Preparation of rhEGF Solutions:
  - Reconstitute lyophilized rhEGF in sterile PBS or another appropriate buffer to create a stock solution (e.g., 10 μg/mL).
  - Prepare working solutions of rhEGF in basal keratinocyte growth medium at the desired final concentrations (e.g., 1, 10, 50 ng/mL). A control group with no rhEGF should be included.
- Treatment of the 3D Skin Equivalent:
  - During the air-liquid interface culture phase (Protocol 1, Step 3), replace the standard keratinocyte growth medium with the prepared rhEGF-containing or control medium.
  - The rhEGF can be added to the medium bathing the dermal equivalent.
  - Continue the air-liquid interface culture for the desired duration (e.g., 7-14 days), replacing the medium with fresh rhEGF-containing or control medium every 2-3 days.
- Assessment of rhEGF Effects:
  - At the end of the treatment period, the 3D skin equivalents can be harvested for various analyses:



- Histology: Fix the tissue in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and overall morphology.
- Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of proliferation (e.g., Ki-67) and differentiation (e.g., Keratin 10, Filaggrin, Loricrin) to quantify the effects of rhEGF.
- Gene Expression Analysis: Extract RNA from the tissue to analyze the expression of genes related to proliferation, differentiation, and extracellular matrix formation using RT-qPCR.
- Protein Analysis: Extract protein from the tissue for Western blotting to analyze the expression and phosphorylation status of key signaling proteins in the EGFR pathway (e.g., EGFR, Akt, ERK).

### Conclusion

The incorporation of rhEGF into 3D skin equivalent models is a critical step towards creating more physiologically relevant in vitro systems. The protocols and data presented here provide a framework for researchers to effectively utilize rhEGF to modulate the characteristics of their skin models, enabling more accurate and predictive studies in dermatology, drug development, and cosmetic testing. The ability to control the proliferation and differentiation of keratinocytes through the application of rhEGF allows for the generation of customized skin equivalents tailored to specific research needs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. rhEGF Treatment Improves EGFR Inhibitor-Induced Skin Barrier and Immune Defects -PMC [pmc.ncbi.nlm.nih.gov]



- 2. The use of epidermal growth factor in dermatological practice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keratinocyte growth factor induces hyperproliferation and delays differentiation in a skin equivalent model system PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Enhancement of Skin Wound Healing by rhEGF-Loaded Carboxymethyl Chitosan Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: The Role of rhEGF in 3D Skin Equivalent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029317#using-rhegf-in-a-3d-skin-equivalent-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com